molecular formula C11H10N2O2 B1308970 4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid CAS No. 1003502-76-8

4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid

Cat. No.: B1308970
CAS No.: 1003502-76-8
M. Wt: 202.21 g/mol
InChI Key: BKLMCUHVMWSUCR-UHFFFAOYSA-N
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Description

4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is a derivative of benzoic acid, featuring a pyrazole ring substituted at the 3-position with a methyl group and at the 1-position with a benzoic acid moiety. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antibacterial, antiviral, and anticancer properties . Therefore, it’s plausible that this compound may interact with targets involved in these biological processes.

Mode of Action

It’s suggested that similar compounds disrupt the bacterial cell membrane . This disruption could lead to the leakage of cellular contents, thereby causing cell death.

Pharmacokinetics

The compound’s molecular weight of 20221 suggests it could be well-absorbed and distributed in the body

Result of Action

Based on its potential antibacterial activity, it may lead to bacterial cell death

Biochemical Analysis

Biochemical Properties

4-Methyl-3-pyrazol-1-yl-benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between 4-Methyl-3-pyrazol-1-yl-benzoic acid and these biomolecules are often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of 4-Methyl-3-pyrazol-1-yl-benzoic acid on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in inflammatory responses and oxidative stress. Additionally, 4-Methyl-3-pyrazol-1-yl-benzoic acid can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates .

Molecular Mechanism

At the molecular level, 4-Methyl-3-pyrazol-1-yl-benzoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s activity. Additionally, 4-Methyl-3-pyrazol-1-yl-benzoic acid can activate certain signaling pathways by interacting with receptor proteins on the cell surface, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-3-pyrazol-1-yl-benzoic acid can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Methyl-3-pyrazol-1-yl-benzoic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .

Dosage Effects in Animal Models

The effects of 4-Methyl-3-pyrazol-1-yl-benzoic acid vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing inflammation and oxidative stress. At high doses, it can exhibit toxic effects, including liver and kidney damage. The threshold effects observed in these studies indicate that careful dosage optimization is crucial for maximizing the therapeutic potential of 4-Methyl-3-pyrazol-1-yl-benzoic acid while minimizing adverse effects .

Metabolic Pathways

4-Methyl-3-pyrazol-1-yl-benzoic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in the metabolism of various xenobiotics. This interaction can lead to changes in the levels of metabolic intermediates and affect the overall metabolic flux. Additionally, 4-Methyl-3-pyrazol-1-yl-benzoic acid can influence the activity of other enzymes involved in lipid and carbohydrate metabolism, further highlighting its role in metabolic regulation .

Transport and Distribution

The transport and distribution of 4-Methyl-3-pyrazol-1-yl-benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The distribution of 4-Methyl-3-pyrazol-1-yl-benzoic acid can affect its bioavailability and efficacy, as well as its potential for causing adverse effects in non-target tissues .

Subcellular Localization

The subcellular localization of 4-Methyl-3-pyrazol-1-yl-benzoic acid is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals. The localization of 4-Methyl-3-pyrazol-1-yl-benzoic acid in these compartments can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid typically involves the reaction of 4-methyl-3-pyrazole with benzoic acid derivatives under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a catalyst such as molecular iodine . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(1H-pyrazol-1-yl)Benzoic acid is unique due to its specific substitution pattern on the pyrazole ring and the benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in certain contexts .

Properties

IUPAC Name

4-methyl-3-pyrazol-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-3-4-9(11(14)15)7-10(8)13-6-2-5-12-13/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLMCUHVMWSUCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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